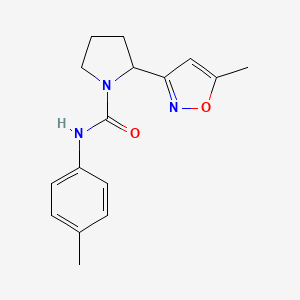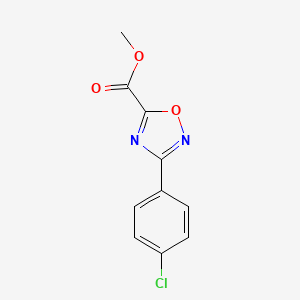
2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide is a chemical compound that has been the subject of much scientific research due to its potential applications in medicine and pharmacology. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide involves its ability to bind to specific receptors in the brain and nervous system. This binding activates certain signaling pathways, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide are complex and varied. This compound has been found to have effects on a number of different systems in the body, including the nervous system, the immune system, and the cardiovascular system.
Advantages and Limitations for Lab Experiments
The advantages and limitations of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide for lab experiments depend on the specific research question being addressed. This compound has been found to have a number of interesting properties, but it also has limitations in terms of its solubility and stability.
Future Directions
There are many potential future directions for research on 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide. Some of the most promising areas of investigation include its potential applications in the treatment of neurological disorders, its effects on immune function, and its interactions with other drugs and compounds. Further research is needed to fully understand the potential of this compound and to develop new drugs and therapies based on its unique properties.
Synthesis Methods
The synthesis of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has been achieved through a variety of methods, including the use of organic solvents and catalysts. One of the most common methods involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-methylphenylhydrazine, followed by the addition of pyrrolidine-1-carboxylic acid and the use of a coupling agent.
Scientific Research Applications
The scientific research on 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has focused on its potential applications in the field of medicine and pharmacology. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the brain and nervous system.
properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-7-13(8-6-11)17-16(20)19-9-3-4-15(19)14-10-12(2)21-18-14/h5-8,10,15H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXPXGYDSGPNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6047097.png)
![5-[(tetrahydro-2-furanylmethoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6047118.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)

![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6047160.png)
![2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6047167.png)


![2-{1-[(4,6-diamino-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6047208.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)